

Application Notes and Protocols for Measuring Intracellular Zinc Using DA-ZP1

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using the fluorescent probe DA-ZP1 (diacetylated Zinpyr1) for the detection and measurement of intracellular mobile zinc (Zn²+). The protocols outlined below are intended for researchers in cell biology, neuroscience, and drug development who require a reliable method for assessing changes in intracellular zinc levels.

Introduction to DA-ZP1

DA-ZP1 is a reaction-based, fluorogenic sensor designed for the specific detection of intracellular Zn²⁺. In its diacetylated form, DA-ZP1 is essentially non-fluorescent.[1][2][3][4] The presence of Zn²⁺ catalyzes the hydrolysis of the acetyl groups, leading to a significant increase in fluorescence emission.[1][4][5] This reaction-based mechanism offers several advantages over traditional fluorescent probes, including a large fluorescence turn-on response and reduced background signal.[2][3] Notably, DA-ZP1 is insensitive to intracellular esterases over extended periods and its fluorescence is not induced by changes in pH, which can be a confounding factor with other zinc sensors.[1][2][3][4]

Key Features of DA-ZP1:

High Selectivity for Zn²⁺: The probe's activation is specifically mediated by Zn²⁺.[1][5]



- Low Background Fluorescence: The diacetylated form is non-fluorescent, resulting in a high signal-to-noise ratio upon zinc binding.[2][3]
- Large Fluorescence Turn-On: Exhibits a dramatic increase in fluorescence intensity in the presence of zinc, with reports of over 140-fold to 291-fold enhancement.[1][2][3]
- Cell Permeability: DA-ZP1 can effectively cross cell membranes, allowing for the imaging of live cells.[2][3]
- Insensitivity to Esterases and pH: The probe's activation is independent of intracellular esterase activity and is not triggered by acidic conditions.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of DA-ZP1 based on published literature.

Property	Value	Reference(s)
Dissociation Constant (Kd) for Zn ²⁺	0.6 nM	[5][6][7]
Excitation Maximum (λex)	~490-495 nm	[2][3][6]
Emission Maximum (λem)	~522-529 nm	[1][2][3][6]
Quantum Yield (Φ) (in presence of Zn²+)	0.75 ± 0.03 to 0.77	[1][2][3]
Fluorescence Turn-On (Fold Increase)	>140 to ~291-fold	[1][2][3]
Cell Loading Concentration	1-5 μΜ	[1][2][3][8]
Cell Loading Time	30 minutes	[1][2][3]

Experimental Protocols

This section provides a detailed methodology for measuring intracellular zinc using DA-ZP1 in cultured cells.



Materials:

- DA-ZP1 probe
- Dimethyl sulfoxide (DMSO), anhydrous
- Cell culture medium (e.g., DMEM, serum-free)
- Phosphate-buffered saline (PBS) or other suitable buffer (e.g., PIPES buffer)
- Cells of interest cultured on an appropriate imaging vessel (e.g., glass-bottom dishes, chamber slides)
- Zinc chloride (ZnCl₂) solution (for positive control)
- N,N,N',N'-tetrakis(2-pyridylmethyl)ethane-1,2-diamine (TPEN) (a membrane-permeant zinc chelator, for negative control)
- Sodium pyrithione (ZnPT) (a zinc ionophore, to facilitate intracellular zinc increase)
- Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Protocol for Live Cell Imaging of Intracellular Zinc:

- Reagent Preparation:
 - Prepare a stock solution of DA-ZP1 (e.g., 1-2 mM) in anhydrous DMSO. Store protected from light at -20°C.
 - Prepare stock solutions of ZnCl2, TPEN, and ZnPT in water or DMSO as appropriate.
- Cell Preparation:
 - Plate cells on a suitable imaging vessel and culture until they reach the desired confluency.
 - On the day of the experiment, remove the culture medium and wash the cells once with warm serum-free medium or a suitable imaging buffer.



DA-ZP1 Loading:

- Dilute the DA-ZP1 stock solution in serum-free medium or imaging buffer to a final working concentration of 1-5 μΜ.[2][3][8]
- Incubate the cells with the DA-ZP1 loading solution for 30 minutes at 37°C and 5% CO₂.[1]
 [2][3]

Washing:

 After incubation, remove the loading solution and wash the cells twice with warm serumfree medium or imaging buffer to remove any excess probe.

Imaging:

Acquire baseline fluorescence images of the cells using a fluorescence microscope equipped with a filter set appropriate for DA-ZP1 (Excitation: ~490 nm, Emission: ~525 nm).[2][3][6] This initial imaging will show the basal level of mobile zinc.[1][2][3]

Experimental Treatments (Optional):

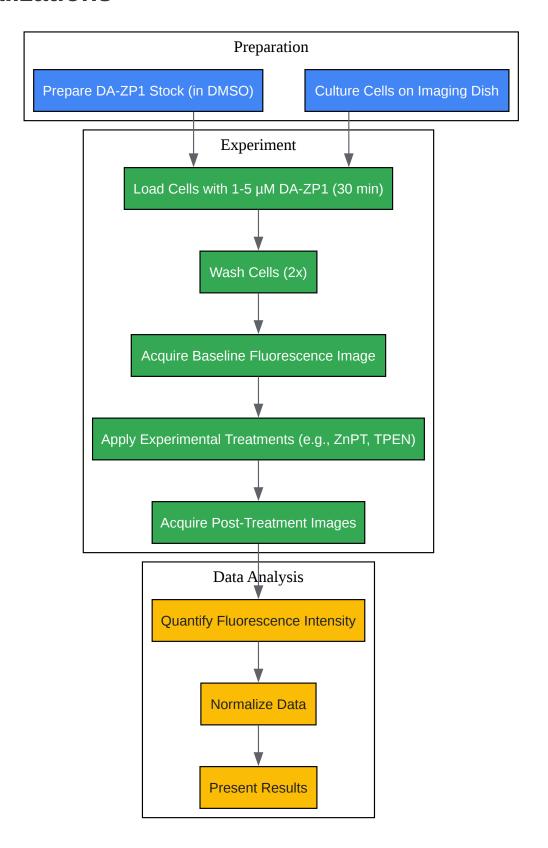
- Positive Control (Increasing Intracellular Zinc): To confirm the probe's responsiveness, treat the cells with a solution containing a zinc ionophore and zinc, such as 25 μM ZnPT.
 [2][3] Acquire images at different time points to observe the increase in fluorescence.
- Negative Control (Chelating Intracellular Zinc): To verify that the fluorescence signal is zinc-dependent, treat the cells with a zinc chelator like 50 μM TPEN.[2][3] This should lead to a decrease in the fluorescence signal.

Data Analysis:

- Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software (e.g., ImageJ).
- Normalize the fluorescence intensity of treated cells to that of control cells or to the baseline fluorescence of the same cells before treatment.
- Present the data as mean fluorescence intensity ± standard deviation or standard error.



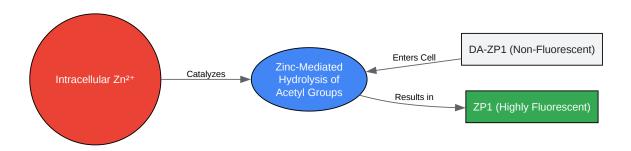
Visualizations



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Caption: Experimental workflow for measuring intracellular zinc using DA-ZP1.



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Caption: Mechanism of DA-ZP1 activation by intracellular zinc.

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